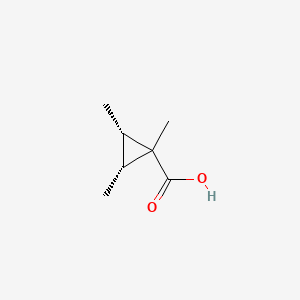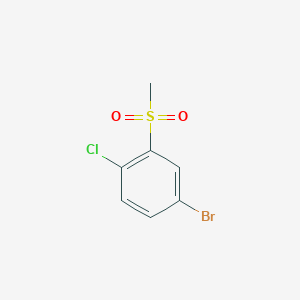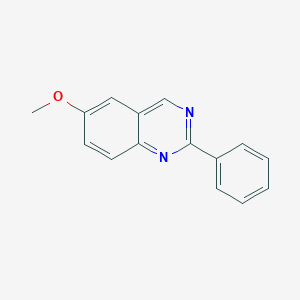
6-甲氧基-2-苯基喹唑啉
描述
6-Methoxy-2-phenylquinazoline is a chemical compound . It is a type of quinazoline, a class of organic compounds that are heterocyclic and contain a benzene ring fused to a pyrimidine ring .
Synthesis Analysis
The synthesis of 6-Methoxy-2-phenylquinazoline has been reported in the literature . For instance, 4-(2-Chlorophenylamino)-6-methoxy-2-phenylquinazoline was synthesized from substituted thiourea by the photochemical method .Molecular Structure Analysis
The structure of 6-Methoxy-2-phenylquinazoline has been confirmed by various techniques such as IR, 1H NMR, mass spectrometry, and X-ray crystallography . According to X-ray analysis, the structure contains a quinazoline molecule with phenyl, 2-chlorophenyl-amino, and methoxy substituents .Chemical Reactions Analysis
Quinazolines, including 6-Methoxy-2-phenylquinazoline, have been shown to undergo various chemical reactions . For example, quinazoline 3-oxides and their derivatives have attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Methoxy-2-phenylquinazoline can be found in various chemical databases . These properties include its molecular formula, molecular weight, melting point, boiling point, and density .科学研究应用
癌症研究和微管蛋白抑制:
- Minegishi 等人(2015 年) 的一项研究发现了一种与 6-甲氧基-2-苯基喹唑啉相关的化合物,该化合物对人类癌细胞表现出有希望的抗增殖活性。该化合物抑制微管蛋白聚合,这是细胞分裂中的一个重要过程,使其成为癌症治疗的潜在候选药物。
- Gastpar 等人(1998 年) 发现与 6-甲氧基-2-苯基喹唑啉在结构上相似的甲氧基取代化合物抑制微管蛋白聚合,并在人乳腺癌细胞中表现出细胞抑制活性。
材料科学和有机发光二极管:
- 在材料科学领域,Tian 等人(2021 年) 报道说,将甲氧基引入与 6-甲氧基-2-苯基喹唑啉类似的喹唑啉环中,可以让铱配合物实现纯红色磷光。这对开发高效的有机发光二极管(OLED)具有特别重要的意义。
抗肿瘤剂和血脑屏障穿透:
- Sirisoma 等人(2009 年) 对一种与 6-甲氧基-2-苯基喹唑啉在结构上相关的化合物进行的研究发现,它是一种有效的癌细胞凋亡诱导剂。值得注意的是,该化合物还表现出很高的血脑屏障穿透性,这是针对脑肿瘤药物的一项重要属性。
DNA 修复酶抑制:
- Griffin 等人(1998 年) 的研究探索了喹唑啉酮的衍生物作为聚(ADP-核糖)聚合酶 (PARP) 的抑制剂,PARP 是一种 DNA 修复中的关键酶。这些化合物显示出作为癌症治疗中 DNA 损伤反应调节剂的潜力。
抗癌先导化合物发现:
- Wang 等人(2014 年) 的一项研究重点介绍了基于 6-甲氧基喹啉骨架开发针对秋水仙碱位点的新型微管蛋白聚合抑制剂。这些化合物显示出很高的体外细胞毒活性,并具有作为抗癌剂的潜力。
甲氧基衍生物中的光致发光:
- Całus 等人(2007 年) 的研究表明,二苯基吡唑并喹啉的甲氧基衍生物在蓝色和绿色光谱范围内发光,显示出在光致发光材料中的应用潜力。
作用机制
安全和危害
The safety data sheet for a similar compound, 4-(2-Chlorophenylamino)-6-methoxy-2-phenylquinazoline, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .
未来方向
属性
IUPAC Name |
6-methoxy-2-phenylquinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-18-13-7-8-14-12(9-13)10-16-15(17-14)11-5-3-2-4-6-11/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZADDHMDKJUUDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CN=C(N=C2C=C1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2S,3S,4R,5R)-2-(Acetyloxymethyl)-4-hydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 2-methylpropanoate](/img/structure/B3261564.png)
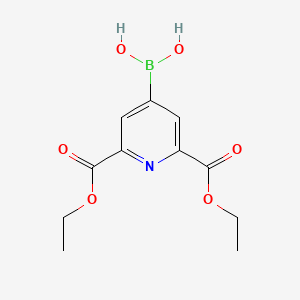
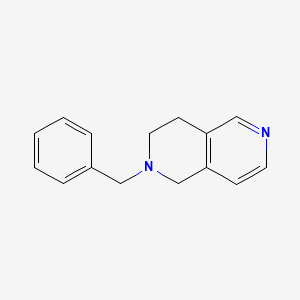
amine](/img/structure/B3261595.png)
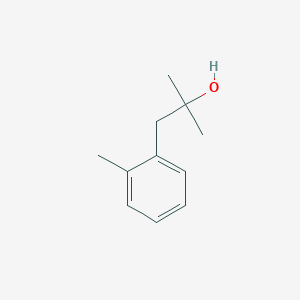
![[2-Bromo-4-(bromomethyl)phenyl]methanol](/img/structure/B3261613.png)

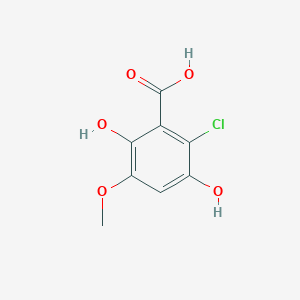
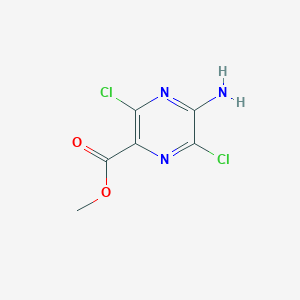
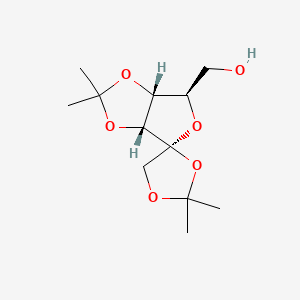

![N-(3-Chloro-4-fluorophenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3261675.png)
